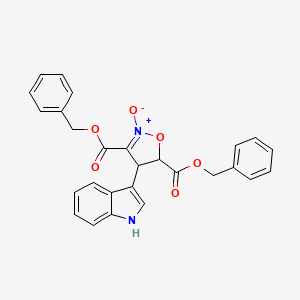

dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide

Description

Properties

Molecular Formula |

C27H22N2O6 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

dibenzyl 4-(1H-indol-3-yl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-3,5-dicarboxylate |

InChI |

InChI=1S/C27H22N2O6/c30-26(33-16-18-9-3-1-4-10-18)24-23(21-15-28-22-14-8-7-13-20(21)22)25(35-29(24)32)27(31)34-17-19-11-5-2-6-12-19/h1-15,23,25,28H,16-17H2 |

InChI Key |

SHWDCEJAWMZCSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2C(C(=[N+](O2)[O-])C(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide typically involves multiple steps. One common method includes the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

Coupling Reactions: The indole and isoxazole rings are then coupled together using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Benzylation: The final step involves the benzylation of the compound to introduce the benzyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Critical Evaluation of Provided Evidence

- focuses on the historical development of the SHELX software suite for crystallography .

- describes the synthesis of 4-hydroxy-3:5-diphenylisooxazole, a structurally distinct compound with a simpler isoxazole core lacking the indole and dibenzyl ester substituents present in the target molecule . No data on biological activity, physical properties, or comparative analyses are provided.

Limitations and Gaps

- No Direct Data: Neither source discusses the target compound’s synthesis, crystallography, reactivity, or pharmacological properties.

- Structural Differences: The compound in (4-hydroxy-3:5-diphenylisooxazole) shares an isoxazole ring but lacks the indole moiety and ester functionalities critical to the target molecule’s structure.

- Lack of Comparative Metrics : Essential data for a professional comparison—such as solubility, stability, spectroscopic profiles, or biological activity—are absent from the evidence.

Recommendations for Further Research

To generate a rigorous comparison, the following steps would be necessary:

Literature Review : Access specialized databases (e.g., SciFinder, Reaxys) to identify studies on the target compound and its analogs.

Structural Analogs : Focus on compounds with:

- Isoxazole-oxide cores.

- Indole or benzyl ester substituents.

- Similar dihydroisoxazole frameworks.

Experimental Data : Compare synthetic routes, spectroscopic data (NMR, IR), X-ray crystallography results, and biological activity (e.g., enzyme inhibition, cytotoxicity).

Example Comparison Framework (Hypothetical)

If data were available, a table might include:

Biological Activity

Dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide is a complex organic compound notable for its unique structural features and potential biological activities. Its chemical formula is C20H20N2O5, and it consists of an indole moiety linked to a dihydroisoxazole framework with two benzyl groups. This composition suggests a variety of pharmacological properties, primarily due to the presence of the indole structure, which is often associated with diverse biological activities.

Pharmacological Properties

The biological activity of dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide has been primarily linked to its structural components:

- Anti-inflammatory Effects : Compounds containing indole structures have been reported to exhibit anti-inflammatory properties. This activity may be mediated through the modulation of various signaling pathways involved in inflammation.

- Anticancer Activity : The compound's potential anticancer effects are attributed to its ability to influence cell proliferation and apoptosis. Preliminary studies suggest that it may interact with specific cellular pathways that regulate these processes.

- Antimicrobial Properties : Similar indole derivatives have demonstrated antimicrobial activity against various pathogens, indicating that dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide might possess similar effects.

The precise mechanisms through which dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide exerts its biological effects are still under investigation. However, it is hypothesized that:

- Modulation of Signaling Pathways : The compound may modulate key signaling pathways related to inflammation and cancer cell growth.

- Interaction with Biological Targets : Studies are ongoing to elucidate how this compound interacts with specific proteins or enzymes involved in disease processes.

Comparative Analysis with Similar Compounds

The unique structural features of dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide allow for a comparison with other related compounds. Below is a table summarizing some comparable compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-dibenzyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}amine | Contains an indole and benzene structure | Focuses on amine functionality |

| 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran | Indole-based with piperazine linkage | Emphasizes neuroactive properties |

| (E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)butenamido)benzamide | Indole fused with pyrimidine | Potential anti-cancer activity |

The comparison highlights the distinctiveness of dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide in terms of its functional groups and potential therapeutic applications.

In Vitro Studies

Recent studies have focused on the in vitro cytotoxicity of dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide against various cancer cell lines. While specific IC50 values for this compound are not yet widely reported, research indicates that similar compounds within the indole family exhibit IC50 values ranging from 0.9 to 4.5 µM against human cancer cell lines such as KB and Hep-G2 .

Future Research Directions

Ongoing research aims to further elucidate the biological activity of dibenzyl 4-(1H-indol-3-yl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide through:

- Mechanistic Studies : Investigating the specific pathways influenced by this compound.

- In Vivo Studies : Assessing efficacy and safety in animal models.

- Structure–Activity Relationship (SAR) Analysis : Understanding how modifications to the structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.